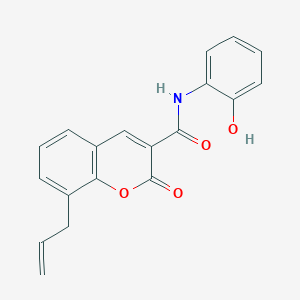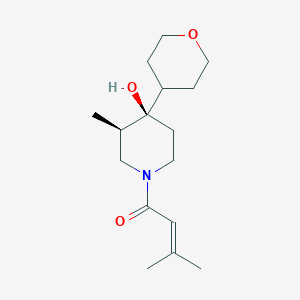
1-cyclohexyl-4-(3-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-4-(3-phenylpropyl)piperazine is a derivative of piperazine, a heterocyclic organic compound. This compound is known for its unique structure, which includes a cyclohexyl group and a phenylpropyl group attached to a piperazine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 1-cyclohexyl-4-(3-phenylpropyl)piperazine typically involves the reaction of cyclohexylamine with 1-bromo-3-phenylpropane in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
化学反应分析
1-cyclohexyl-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-cyclohexyl-4-(3-phenylpropyl)piperazine has been studied for various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other piperazine derivatives and as a reagent in organic synthesis.
Biology: This compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-cyclohexyl-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The pathways involved in its mechanism of action include the modulation of neurotransmitter release and reuptake, as well as the activation or inhibition of specific signaling pathways.
相似化合物的比较
1-cyclohexyl-4-(3-phenylpropyl)piperazine can be compared with other similar compounds, such as:
1-cyclohexylpiperazine: This compound lacks the phenylpropyl group and has different biological activities and applications.
4-(3-phenylpropyl)piperazine: This compound lacks the cyclohexyl group and has distinct chemical and biological properties.
1-(4-phenylcyclohexyl)-4-(3-phenylpropyl)piperazine: This compound has an additional phenyl group on the cyclohexyl ring, leading to different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
属性
IUPAC Name |
1-cyclohexyl-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-14-16-21(17-15-20)19-11-5-2-6-12-19/h1,3-4,8-9,19H,2,5-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWJYQHHRPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(tetrazol-2-yl)ethanone](/img/structure/B5683460.png)
![3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683466.png)
![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)
![1-{1-cyclohexyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5683482.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5683492.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5683500.png)
![ethyl 1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate](/img/structure/B5683507.png)
![Methanone, (3-chlorobenzo[b]thien-2-yl)-1-piperidinyl-](/img/structure/B5683511.png)
![(1S,5R)-3-[2-(cyclopropylmethylsulfanyl)acetyl]-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683513.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5683519.png)
![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

